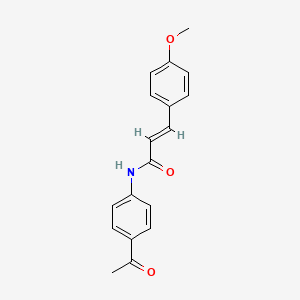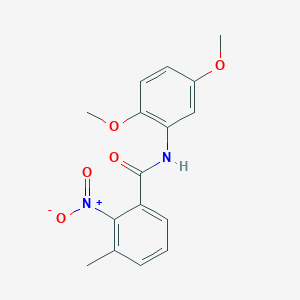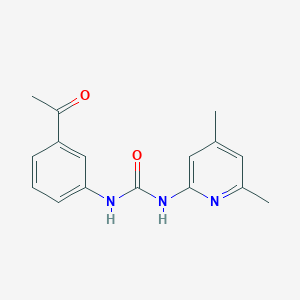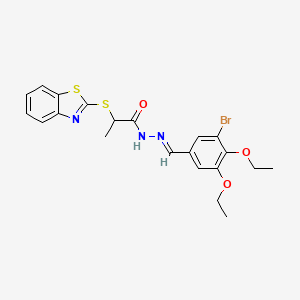
N-(4-acetylphenyl)-3-(4-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-(4-methoxyphenyl)acrylamide, also known as AMPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-(4-methoxyphenyl)acrylamide is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to reduce pain sensitivity in animal models.
实验室实验的优点和局限性
One of the advantages of using N-(4-acetylphenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its ability to exhibit anti-inflammatory and analgesic effects, which makes it a potential candidate for the development of new pain-relieving drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in lab experiments.
未来方向
There are several future directions for the scientific research of N-(4-acetylphenyl)-3-(4-methoxyphenyl)acrylamide. One of the areas of interest is in the development of new pain-relieving drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as cancer research and drug delivery systems.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound in different fields and to develop new drugs and pharmaceuticals.
合成方法
N-(4-acetylphenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized using different methods, one of which is the Knoevenagel condensation reaction. This reaction involves the reaction of the aldehyde group of 4-methoxybenzaldehyde with the active methylene group of acetylacetone in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to form the final product, this compound.
科学研究应用
N-(4-acetylphenyl)-3-(4-methoxyphenyl)acrylamide has been the subject of scientific research due to its potential applications in various fields. One of the areas of interest is in the development of new drugs and pharmaceuticals. This compound has been shown to exhibit anti-inflammatory and analgesic effects, which makes it a potential candidate for the development of new pain-relieving drugs.
属性
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(20)15-6-8-16(9-7-15)19-18(21)12-5-14-3-10-17(22-2)11-4-14/h3-12H,1-2H3,(H,19,21)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKPDRZYUKCXAE-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699956.png)


![methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5699988.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-3-methylbenzohydrazide](/img/structure/B5699990.png)